4'-Nitro-3'-(trifluoromethyl)acetanilide
CAS No.: 393-12-4
Cat. No.: VC21127978
Molecular Formula: C9H7F3N2O3
Molecular Weight: 248.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393-12-4 |
|---|---|
| Molecular Formula | C9H7F3N2O3 |
| Molecular Weight | 248.16 g/mol |
| IUPAC Name | N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15) |
| Standard InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structure
4'-Nitro-3'-(trifluoromethyl)acetanilide is an organic compound with several alternative names in scientific literature. It possesses distinctive structural features that contribute to its chemical behavior and applications.
Nomenclature and Identification
The compound is known by several synonyms in scientific and industrial contexts, reflecting its structure and applications in various fields.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| Primary Name | 4'-Nitro-3'-(trifluoromethyl)acetanilide |
| CAS Number | 393-12-4 |
| Synonyms | N-(4-Nitro-3-(trifluoromethyl)phenyl)acetamide, 2-Nitro-5-acetamidobenzotrifluoride, 5-Acetamido-2-nitrobenzotrifluoride |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| IUPAC Name | N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
| InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N |
The compound's structure features a trifluoromethyl group attached to a benzene ring, along with nitro and acetamide substituents, creating a distinctive chemical architecture that influences its reactivity profiles and application potential .
Physical and Chemical Properties
The physical and chemical properties of 4'-Nitro-3'-(trifluoromethyl)acetanilide contribute significantly to its utility in various applications and influence its handling requirements.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | White to yellow to orange powder/crystalline solid |
| Melting Point | 122-125°C |
| Boiling Point | 389.8±42.0°C (Predicted) |
| Density | 1.478±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and methanol |
| pKa | 13.37±0.70 (Predicted) |
| Appearance | Crystalline powder |
These properties, particularly its melting point of 122-125°C and limited solubility in polar solvents, are crucial considerations for its use in chemical synthesis and formulation processes .
Synthesis Methods
The production of 4'-Nitro-3'-(trifluoromethyl)acetanilide involves specific chemical processes that ensure high purity and yield, making it suitable for various industrial and research applications.
Industrial Synthesis
The primary industrial synthesis route involves a two-step process starting with m-(trifluoromethyl)aniline:
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Acetylation of m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent to form m-(trifluoromethyl)phenyl]acetamide.
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Nitration of the acetylated intermediate to obtain 4'-Nitro-3'-trifluoromethylacetanilide.
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Optional: Removal of acetyl protection in ethanol solution using potassium carbonate to produce 4-nitro-3-trifluoromethylaniline if that derivative is desired .
This synthetic pathway offers several advantages including high reaction yield, minimal waste generation, straightforward reaction control, and reduced positional isomer impurities, making purification relatively simple .
Alternative Synthesis Routes
While the main industrial process is well-established, alternative synthetic routes have been explored in research settings to optimize yield, reduce environmental impact, or modify specific properties of the final product. These approaches generally maintain the core sequence of acetylation followed by nitration but may vary in reagents, conditions, or catalysts employed to improve efficiency or selectivity.
Applications and Research
4'-Nitro-3'-(trifluoromethyl)acetanilide demonstrates remarkable versatility across multiple scientific and industrial domains, serving as a valuable intermediate in various synthesis pathways.
Pharmaceutical Development
In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various therapeutic agents. Its specific structural features make it particularly valuable for:
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Development of drugs targeting specific biological pathways
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Enhancement of drug efficacy through improved pharmacokinetic properties
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Synthesis of compounds with enhanced metabolic stability
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Creation of compounds with optimized receptor binding profiles
Of particular significance is its role as a precursor in the synthesis pathway of flutamide, a non-steroidal antiandrogen medication used in the treatment of prostate cancer .
Agricultural Chemistry
The compound's utility extends to agrochemical development, where it contributes to:
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Formulation of effective herbicides with specific targeting capabilities
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Development of pesticides with enhanced persistence and efficacy
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Creation of plant growth regulators with improved uptake properties
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Synthesis of compounds that help improve crop yields through better pest management
The trifluoromethyl group in the compound contributes significantly to the biological activity and environmental persistence of resulting agrochemicals, making it a valuable building block in this sector .
Material Science Applications
In material science, 4'-Nitro-3'-(trifluoromethyl)acetanilide is explored for its potential in creating advanced materials with distinctive properties:
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Development of materials with enhanced thermal stability
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Creation of compounds with improved chemical resistance
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Synthesis of polymers with novel surface properties
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Formulation of materials with specialized optical characteristics
The unique electronic properties imparted by the trifluoromethyl and nitro groups make this compound particularly valuable in the development of functional materials for specialized applications .
Analytical Chemistry
As a standard reference material in analytical methods, 4'-Nitro-3'-(trifluoromethyl)acetanilide aids researchers in:
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Accurate quantification of similar compounds in complex mixtures
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Development and validation of new analytical techniques
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Calibration of analytical instruments for fluorinated compound detection
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Establishment of detection limits for related environmental contaminants
In forensic and toxicological analysis, methods have been developed for detecting 4'-nitro-3-(trifluoromethyl)-aniline (a derivative formed after deacetylation) in biological materials using techniques such as TLC, GC-MS, and electron spectrophotometry. These methods can detect minimum quantities of 0.12 mg in 100 g of cadaveric hepatic tissue, 0.09 mg in 100 g of blood, and even smaller amounts in plasma and urine .
Environmental Studies
The compound's role in environmental research is significant, particularly in:
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Assessing the environmental impact of fluorinated compounds
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Understanding degradation pathways in ecosystems
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Studying persistence and bioaccumulation of trifluoromethylated aromatics
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Developing methods for remediation of fluorochemical contaminants
These environmental applications are particularly important given increasing regulatory focus on fluorinated chemicals and their potential ecological impacts.
Market Analysis and Economic Significance
The global market for 4'-Nitro-3'-(trifluoromethyl)acetanilide demonstrates significant growth potential, driven by expanding applications across multiple industries.
Current Market Status
According to research by Future Market Report, the global market for 4'-Nitro-3'-(trifluoromethyl)acetanilide was valued at USD 228.7 million in 2024, indicating substantial commercial interest in this chemical intermediate .
Table 3: Market Overview (2024)
| Parameter | Value |
|---|---|
| Market Size (2024) | USD 228.7 Million |
| Projected Market Size (2032) | USD 294.4 Million |
| CAGR (2024-2032) | 6.6% |
| Primary Growth Drivers | Pharmaceutical and agrochemical applications |
The compound is commercially available from various chemical suppliers in different quantities and purities, with pricing ranging from approximately €76 for 5g to €213 for 25g, indicating its value as a specialized chemical intermediate .
Market Dynamics and Growth Factors
Several key factors influence the market dynamics for this compound:
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The compound's wide applicability in chemical synthesis, particularly in pharmaceutical and agrochemical industries, drives consistent demand.
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Its stable structure and favorable reactivity profile make it a preferred intermediate for manufacturers requiring high-purity materials.
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Supply-side factors including raw material price fluctuations and regulatory changes regarding hazardous substances affect production strategies and profitability.
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Environmental concerns related to fluorinated chemicals may drive research into greener alternatives, potentially affecting long-term market projections.
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Global economic conditions directly influence order volumes, with recovery periods stimulating increased investments in R&D and manufacturing .
Regional Market Distribution
| Hazard Type | Classification |
|---|---|
| Physical Hazards | Corrosive to Metals Category 1 |
| Health Hazards | Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1 |
| Environmental Hazards | Data not fully available |
These classifications necessitate specific handling precautions and protective measures during storage, transport, and use .
Future Research Directions
Research interest in 4'-Nitro-3'-(trifluoromethyl)acetanilide continues to evolve across several domains, with several promising directions for future investigation.
Synthesis Optimization
Current research focuses on developing more environmentally friendly synthesis methods, including:
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Green chemistry approaches using less hazardous reagents
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Continuous flow synthesis technologies for improved efficiency
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Catalytic processes that reduce waste generation and energy consumption
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Biocatalytic approaches that operate under milder conditions
These advancements could significantly improve the sustainability profile of the compound's production while potentially reducing costs .
Novel Applications Development
Emerging research areas exploring new applications include:
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Development of novel fluorinated pharmaceuticals with improved pharmacokinetic profiles
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Creation of advanced materials for electronics and photonics applications
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Exploration of unique catalytic properties in organic synthesis
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Investigation of applications in energy storage and conversion technologies
The unique structural features of the compound, particularly the trifluoromethyl group, continue to inspire new applications across multiple scientific domains.
Toxicological and Environmental Studies
Future research will likely address knowledge gaps regarding:
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Long-term environmental fate and degradation pathways
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Bioaccumulation potential in various ecosystems
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Comprehensive toxicological profiles including endocrine disrupting potential
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Development of remediation strategies for contaminated environments
These studies will be crucial for ensuring the sustainable use of the compound and related fluorinated chemicals in industrial applications.
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